Sequoiaflavone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

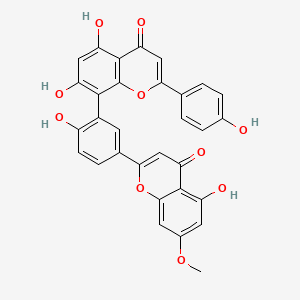

Sequoiaflavone is a biflavone isolated from Ginkgo biloba.

科学研究应用

Anticancer Properties

Sequoiaflavone has shown significant promise in cancer research. Studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.

- Mechanism of Action : this compound interacts with key proteins involved in cancer progression. For instance, molecular docking studies have indicated strong binding affinities to the epidermal growth factor receptor (EGFR) and β-catenin (CTNNB1), which are crucial in breast cancer signaling pathways .

- In Vitro Studies : In vitro assays revealed that this compound exhibits an IC50 value of 78.34 μg/mL against breast cancer cells, indicating its potential as a therapeutic agent .

| Cancer Type | IC50 Value (μg/mL) | Mechanism |

|---|---|---|

| Breast Cancer | 78.34 | EGFR and CTNNB1 inhibition |

| Other Cancers | Varies | Induction of apoptosis |

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against HIV-1.

- Binding Affinity : In silico studies highlighted this compound's high binding scores to HIV-1 proteins such as NEF and p24, suggesting its potential as a lead compound for antiviral drug development .

- Safety Profile : The compound falls within toxicity classes 4 or 5, indicating low hepatotoxicity and carcinogenicity while being active against immunogenicity .

| Virus Type | Binding Score | Toxicity Class |

|---|---|---|

| HIV-1 | -9.2 | 4 or 5 |

| Other Viruses | Varies | Low hepatotoxicity |

Antioxidant and Anti-inflammatory Effects

This compound exhibits potent antioxidant properties, contributing to its anti-inflammatory effects.

- Oxidative Stress Modulation : Research indicates that this compound can modulate oxidative stress markers in vivo, thereby reducing inflammation and cellular damage .

- Neuroprotection : Studies have shown that this compound can inhibit neuroinflammation, making it a candidate for neuroprotective therapies .

| Activity Type | Effectiveness | Application Area |

|---|---|---|

| Antioxidant | High | Neuroprotection |

| Anti-inflammatory | Significant | Chronic inflammation management |

Case Studies and Clinical Implications

Several studies have investigated the clinical implications of this compound's applications:

- A study on Selaginella bryopteris extracts containing this compound demonstrated significant anticancer activity in animal models, providing a basis for future clinical trials aimed at breast cancer treatment .

- Another investigation into the use of this compound derivatives as potential treatments for SARS-CoV-2 showed promising results in silico, suggesting that these compounds could serve as effective antiviral agents against COVID-19 .

属性

CAS 编号 |

21763-71-3 |

|---|---|

分子式 |

C31H20O10 |

分子量 |

552.5 g/mol |

IUPAC 名称 |

5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C31H20O10/c1-39-17-9-20(34)29-23(37)12-26(40-27(29)10-17)15-4-7-19(33)18(8-15)28-21(35)11-22(36)30-24(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 |

InChI 键 |

TYUMAYSMJLPFAN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

规范 SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

21763-71-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Brakerin; Sequoiaflavone; IdB-1028; IdB 1028; LF-2646; LF 2646; LF2646; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。